

A Comparative Review of Driselase Efficacy for Protoplast Isolation Across Species

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Compound of Interest

Compound Name: *Driselase*

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Driselase, a commercially available enzyme mixture derived from fungi such as *Basidiomycetes* sp. or *Trichoderma viride*, is widely utilized in research for the enzymatic degradation of plant, fungal, and algal cell walls to produce protoplasts.^[1] Its effectiveness stems from its composition as a crude lytic preparation containing a spectrum of synergistic activities, including cellulase, hemicellulase, pectinase, laminarinase, and xylanase.^{[1][2]} This guide provides a comparative analysis of **Driselase**'s efficacy across various species, supported by quantitative data and detailed experimental protocols to aid researchers in optimizing their protoplast isolation procedures.

Data Presentation: Driselase Performance Across Different Kingdoms

The efficiency of **Driselase** is highly dependent on the target species, the type of tissue used, and the composition of the enzymatic cocktail.^[3] The following tables summarize quantitative data from various studies, highlighting the diverse applications and optimal conditions for **Driselase**-mediated protoplast isolation.

Table 1: **Driselase** Efficacy in Fungi

| Fungal Species | Starting Material | Driselase Concentration | Other Enzymes | Osmotic Stabilizer | Protoplast Yield (protoplasts/mL) | Reference |
|--------------------------|--------------------|-------------------------|--------------------------|------------------------|--|---------------------|
| Fusarium verticillioides | Germinated conidia | 12.5 mg/mL | None | 1 M KCl | ~120 x 10 ⁵ | [4] |
| Fusarium verticillioides | Germinated conidia | 12.5 mg/mL | Lysing enzyme (10 mg/mL) | 1 M KCl | >120 x 10 ⁵ (additive effect) | [2] |
| Colletotrichum scovillei | Young hyphae | 0.8% (8 mg/mL) | Lysing enzyme (2%) | 1 M NH ₄ Cl | Not specified | [5] |

Table 2: **Driselase** Efficacy in Plants

| Plant Species | Tissue Source | Driselase Concentration | Other Enzymes | Protoplast Yield | Reference |
|---------------------------|-----------------------------|-------------------------------|---|--------------------------------|---|
| Alstroemeria | Friable embryogenic callus | 0.5% (5 mg/mL) | 4% Cellulase, 0.2% Macerozyme | 15.1 x 10 ⁵ / g FW | [6] [7] |
| Spathiphyllum wallisii | Leaves | 0.5% (5 mg/mL) | 1.5% Cellulase, 0.5% Macerase | Not specified | [8] |
| Anthurium schzerianum | Leaves | 0.5% (5 mg/mL) | 0.5% Cellulase, 0.3% Macerase | Not specified | [8] |
| Fagopyrum tataricum | Hypocotyls | Not specified (key component) | Cellulase, Pectinase | < 2.3 x 10 ⁶ / g FW | [8] |
| Coriandrum sativum | Embryogenic cell suspension | 0.1% (1 mg/mL) | 2% Cellulase Onozuka R-10, 1% Pectinase | Not specified | [9] |
| Sugarcane (Saccharum spp) | Cell suspension cultures | Not specified (part of mix) | Cellulase RS, Pectinase, Macerozyme | High yields reported | [10] |

Table 3: **Driselase** Efficacy in Mosses and Algae

| Species | Kingdom | Starting Material | Driselase Concentration | Incubation Conditions | Notes | Reference |
|-----------------------|---------|--------------------------------|-------------------------|------------------------------|--|----------------------|
| Physcomitrella patens | Moss | Young protonemal tissue | 0.5% (5 mg/mL) | 30-60 min, gentle shaking | Viability decreases with incubations over 2 hours. | [11] |
| General Protocol | Algae | Logarithmic growth phase cells | 2.5% (25 mg/mL) | 45-60 min, 30-40 rpm shaking | Used a 0.5 M mannitol solution as an osmotic stabilizer. | [12] |

Experimental Protocols and Methodologies

Successful protoplast isolation is contingent on several factors including the choice of source tissue, enzyme concentration, osmotic stabilizer, and incubation time.[\[3\]](#)[\[9\]](#) Younger, vigorously growing tissues generally yield more viable protoplasts.[\[3\]](#)[\[11\]](#)

General Protocol for Fungal Protoplast Isolation (Adapted from *Fusarium verticillioides*)

- Preparation of Fungal Material: Use germinated conidia as they are highly susceptible to enzymatic digestion.[\[2\]](#)
- Enzyme Solution Preparation: Prepare the protoplasting medium by dissolving **Driselase** to a final concentration of 12.5 mg/mL in 1 M Potassium Chloride (KCl), which acts as the osmotic stabilizer.[\[2\]](#)[\[4\]](#) For an enhanced effect, a combination of **Driselase** (12.5 mg/mL) and Lysing Enzyme (10 mg/mL) in 1 M KCl can be used.[\[2\]](#)
- Enzymatic Digestion: Incubate the germinated conidia in the enzyme solution for 2-4 hours.[\[13\]](#)

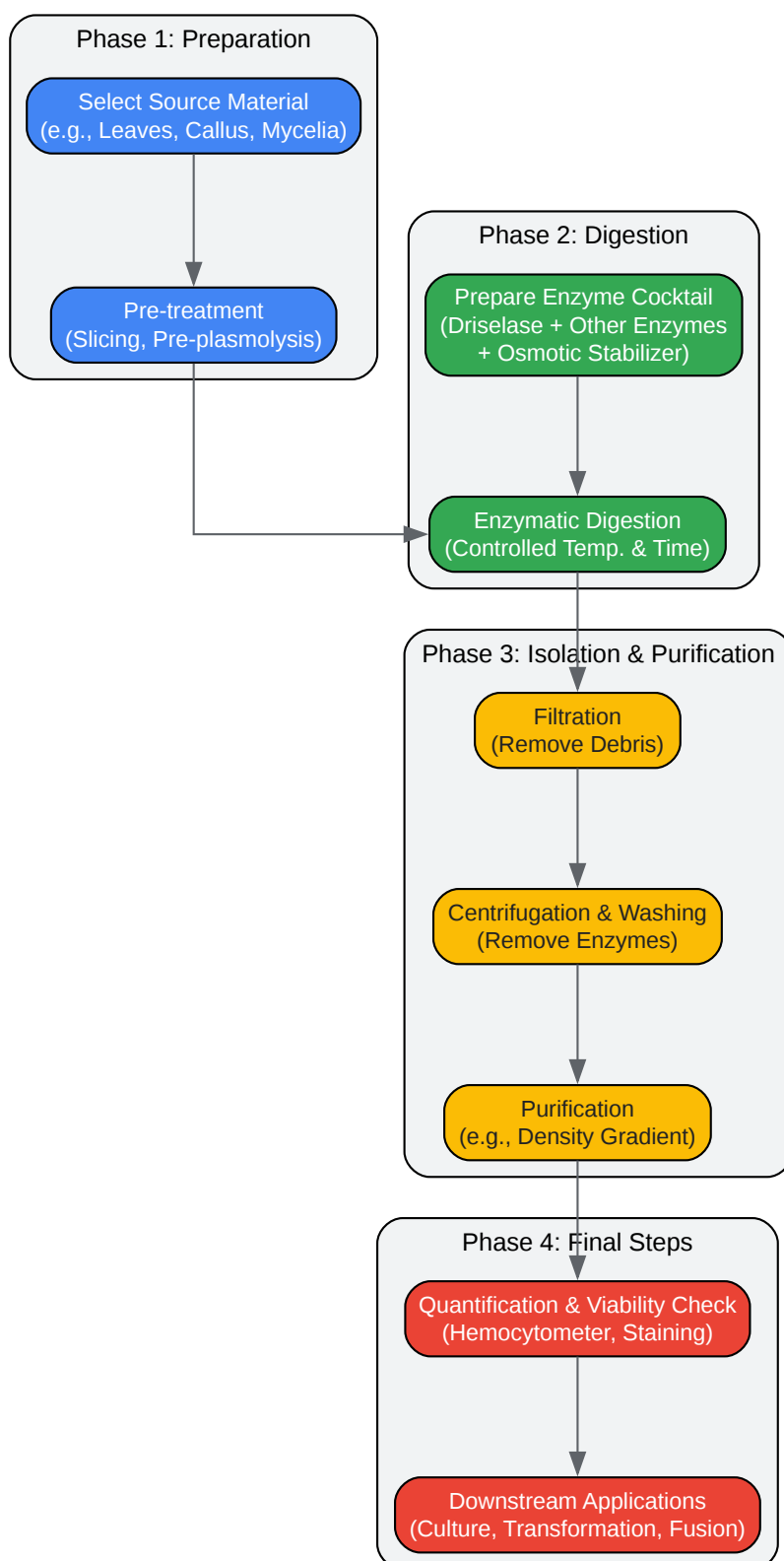
- Protoplast Collection: Monitor the release of protoplasts periodically. Once a sufficient yield is observed, the reaction is stopped.
- Purification: Separate protoplasts from undigested material through filtration.[11]

General Protocol for Plant Protoplast Isolation (Adapted from Alstroemeria and others)

- Source Material: Friable embryogenic callus is an excellent source material.[7] For leaf tissue, slicing it into thin strips can increase the surface area for enzyme activity.[9] A pre-plasmolysis step in a mannitol solution can improve protoplast release.[14]
- Enzyme Solution Preparation: A typical enzyme solution consists of a combination of enzymes. For Alstroemeria, a solution of 4% cellulase, 0.5% **Driselase**, and 0.2% Macerozyme was effective.[6][7] The enzymes are typically dissolved in a solution containing an osmotic stabilizer like mannitol (e.g., 0.4-0.8 M).[9][14]
- Enzymatic Digestion: Incubate the plant material in the enzyme solution. This can range from a few hours to overnight (12-16 hours) in the dark at a controlled temperature (e.g., 24°C) with gentle agitation.[7][9]
- Filtration and Purification: The resulting mixture is filtered through nylon or steel mesh (e.g., 50-100 µm pores) to remove undigested cellular debris.[11]
- Washing: Protoplasts are collected by centrifugation at a low speed and washed multiple times with the osmoticum solution to remove residual enzymes.[11]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of protoplasts, a critical initial step for various downstream applications such as single-cell sequencing, genetic transformation, and somatic hybridization.[11][12][14]



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Caption: General workflow for protoplast isolation using **Driselase**.

Conclusion

Driselase is a potent and versatile enzyme mixture for protoplast isolation from a wide array of organisms, including fungi, plants, and algae. The optimal concentration and enzymatic partners for **Driselase** vary significantly, necessitating species- and tissue-specific protocol optimization. For fungi like *Fusarium*, a high concentration of **Driselase** (12.5 mg/mL), often combined with a lysing enzyme, is effective.[2][4] In plants, **Driselase** is typically used at a lower concentration (0.1-0.5%) as part of a broader cocktail including cellulases and macerases.[6][7][8][9] The data and protocols compiled in this guide serve as a valuable resource for researchers aiming to leverage **Driselase** for efficient cell wall degradation and high-yield protoplast production.

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- To cite this document: BenchChem. [A Comparative Review of Driselase Efficacy for Protoplast Isolation Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393941#literature-review-comparing-driselase-efficacy-across-different-species]

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